molecular formula C14H10ClNO3 B2994056 3-[(4-Chlorobenzoyl)amino]benzoic acid CAS No. 413574-79-5

3-[(4-Chlorobenzoyl)amino]benzoic acid

Cat. No.: B2994056
CAS No.: 413574-79-5
M. Wt: 275.69
InChI Key: UHVKLYDBKWHXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorobenzoyl)amino]benzoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chlorobenzoyl group attached to an amino group on a benzoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzoyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzoyl chloride with an amino group on a benzoic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or dimethylformamide is common.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: Substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are typically employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties.

Scientific Research Applications

3-[(4-Chlorobenzoyl)amino]benzoic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(4-Chlorobenzoyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorobenzoyl chloride

  • 2-Chlorobenzoyl chloride

  • 3-Chlorobenzoyl chloride

  • 2-Methoxybenzoyl chloride

  • 2-Bromobenzoyl chloride

Uniqueness: 3-[(4-Chlorobenzoyl)amino]benzoic acid is unique in its structure and reactivity compared to these similar compounds. Its specific arrangement of functional groups allows for distinct chemical properties and applications.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial contexts

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKLYDBKWHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.